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molecular formula C10H8BrNS B8315326 6-Bromo-2-(methylsulfanyl)quinoline

6-Bromo-2-(methylsulfanyl)quinoline

Cat. No. B8315326
M. Wt: 254.15 g/mol
InChI Key: VGYACANPYPKOGH-UHFFFAOYSA-N
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Patent
US08999991B2

Procedure details

A solution of 6-Bromo-2-chloroquinoline (0.68 g, 2.8 mmol) in DMF was treated with sodium thiomethoxide (0.22 g, 3.1 mmol). After 1 h at RT, the LC-MS indicated conversion. The solution was diluted with brine and extracted with EtOAc. The organic layer was removed, dried, filtered and concentrated. The crude product was used in the next step. LC-MS (IE, m/z): 256 [M+1]+.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7](Cl)[CH:6]=[CH:5]2.[CH3:13][S-:14].[Na+]>CN(C=O)C.[Cl-].[Na+].O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([S:14][CH3:13])[CH:6]=[CH:5]2 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0.68 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)Cl
Name
Quantity
0.22 g
Type
reactant
Smiles
C[S-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was removed
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C2C=CC(=NC2=CC1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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